![molecular formula C17H13N5O2 B2572848 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034494-80-7](/img/structure/B2572848.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide
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Description
Scientific Research Applications
Antifungal Activity
The benzoxazole family, including our compound of interest, has been explored for its antifungal potential. Researchers synthesized this compound through PPA-catalyzed condensation and a Raney nickel/hydrazine reduction. A total of 45 derivatives were obtained and characterized. Notably, several compounds demonstrated moderate antifungal activities. Among them, compound 4ac and 4bc exhibited over 50% inhibition rates against five phytopathogenic fungi. Additionally, compound 4ah showed an impressive inhibitory rate of 76.4% against Mycosphaerella melonis .
Alpha7 Nicotinic Acetylcholine Receptor Agonist
Interestingly, this compound has been investigated as an alpha7 nicotinic acetylcholine receptor agonist . Such agonists have implications for memory enhancement. In rodents, the compound (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide] improved working and recognition memory .
Plant Pathogenic Fungi Control
Several novel benzofuran-2-carboxamide derivatives, including our compound, have shown promising antifungal activity against plant pathogens. For instance, compound 10g exhibited good antifungal activity at 200 mg/L and is considered a potential lead compound for controlling plant pathogenic fungi .
Structural Scaffold in Pharmaceuticals
Benzoxazole serves as an essential heteroaromatic moiety in pharmaceuticals and agrichemicals. It appears in nonsteroidal anti-inflammatory drugs like flunoxaprofen, uniprofen, and Prinaberel .
Synthetic Chemistry and Drug Development
The development of drug-like heterocyclic compounds from simple substrates is an emerging area in synthetic chemistry. Benzoxazole’s structural features make it an attractive scaffold for designing new drugs and pesticides .
Diversity of Substituents
Due to its versatility, benzoxazole allows for diverse substituents. Researchers can modify its structure to fine-tune properties and optimize biological activity .
properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-17(16-8-12-4-1-2-6-15(12)24-16)19-9-13-11-22(21-20-13)14-5-3-7-18-10-14/h1-8,10-11H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFVJDVNNLDLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide |
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